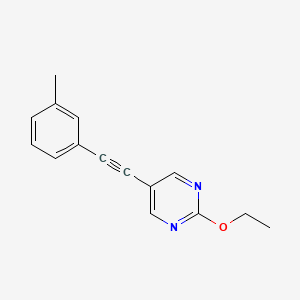

2-Ethoxy-5-(m-tolylethynyl)pyrimidine

Description

Properties

CAS No. |

1172612-42-8 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-ethoxy-5-[2-(3-methylphenyl)ethynyl]pyrimidine |

InChI |

InChI=1S/C15H14N2O/c1-3-18-15-16-10-14(11-17-15)8-7-13-6-4-5-12(2)9-13/h4-6,9-11H,3H2,1-2H3 |

InChI Key |

LZJPKUYOMGXTBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=N1)C#CC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Ethoxypyrimidine Intermediates

A common approach to prepare 2-ethoxypyrimidine derivatives involves nucleophilic aromatic substitution of halogenated pyrimidines with ethoxide ions. For example, 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine can be selectively reacted with sodium ethoxide in ethanol to replace the chlorine at the 2-position with an ethoxy group.

- Reaction conditions: Room temperature (~20 °C), ethanol solvent, 1.1 equivalents of sodium ethoxide, reaction time ~2 hours.

- Outcome: High selectivity for substitution at the 2-position, yielding 2-ethoxypyrimidine derivatives with good yields (~89%).

Alternative Synthesis via Pyrimidine Ring Construction

Another method involves constructing the pyrimidine ring with the ethoxy substituent already incorporated. For example, condensation reactions of urea derivatives with β-enaminonitriles or β-enaminonamid intermediates under reflux in ethanol can yield ethoxy-substituted pyrimidines.

- Catalysts: Uranyl nitrate under microwave irradiation has been reported to improve yields and reduce reaction times.

- Yields: Good to excellent, depending on substrate and conditions.

Introduction of the m-Tolylethynyl Group

Sonogashira Cross-Coupling Reaction

The m-tolylethynyl substituent is typically introduced via a palladium-catalyzed Sonogashira coupling between a halogenated pyrimidine (usually brominated or iodinated at the 5-position) and m-tolylacetylene.

-

- Catalyst: Pd(PPh3)2Cl2 or Pd(PPh3)4

- Co-catalyst: CuI

- Base: Triethylamine or diisopropylethylamine

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to reflux

- Reaction time: Several hours (4–24 h)

Mechanism: The halogen at the 5-position is replaced by the m-tolylethynyl group via oxidative addition, transmetallation, and reductive elimination steps.

Yields: Generally high, often exceeding 80%, depending on substrate purity and reaction optimization.

Preparation of 5-Halopyrimidine Precursors

The 5-halogenated pyrimidine intermediate can be prepared by selective halogenation of the pyrimidine ring or by lithiation followed by halogenation.

- For example, 2-ethoxy-5-bromopyrimidine can be synthesized by bromination of 2-ethoxypyrimidine under controlled conditions or by directed lithiation of 2-ethoxypyrimidine followed by quenching with bromine or N-bromosuccinimide (NBS).

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-dichloropyrimidine | NaOEt in EtOH, 20 °C, 2 h | 2-Ethoxy-4-chloropyrimidine | ~89 | Selective substitution at 2-position |

| 2 | 2-Ethoxy-4-chloropyrimidine | Lithiation (n-BuLi), then bromination (NBS) | 2-Ethoxy-5-bromopyrimidine | 70–85 | Controlled halogenation at 5-position |

| 3 | 2-Ethoxy-5-bromopyrimidine + m-tolylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, THF, reflux, 12 h | 2-Ethoxy-5-(m-tolylethynyl)pyrimidine | 80–90 | Sonogashira coupling |

Detailed Research Findings and Notes

Selectivity: The nucleophilic substitution of chlorine by ethoxy groups on pyrimidine rings is highly selective for the 2-position due to electronic and steric factors.

Reaction Optimization: Use of dry solvents and inert atmosphere (argon or nitrogen) improves yields and purity in Sonogashira coupling steps.

Purification: Products are typically purified by column chromatography on silica gel, followed by recrystallization from suitable solvents such as methanol or n-pentane.

Characterization: Final compounds are characterized by NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Alternative Methods: Some reports suggest microwave-assisted synthesis for pyrimidine ring formation to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

2-Ethoxy-5-(perfluoroalkyl)pyrimidines

- Structural Difference : The m-tolylethynyl group is replaced with perfluoroalkyl chains (e.g., –CF2CF2CF3 or –CF2CF2CF2CF2CF3) .

- Applications : Perfluoroalkyl groups enhance hydrophobicity and thermal stability, making these compounds suitable for materials science rather than biological systems.

5-Ethynyl-2-methoxypyrimidine

- Structural Difference : Methoxy (vs. ethoxy) at position 2 and ethynyl (vs. m-tolylethynyl) at position 5 .

- Electronic Properties : The smaller methoxy group reduces steric hindrance, while the ethynyl group (–C≡CH) increases π-electron density.

- Reactivity : Ethynyl groups are prone to click chemistry (e.g., azide-alkyne cycloaddition), offering synthetic versatility absent in the bulkier m-tolylethynyl substituent .

5-[(Trimethylsilyl)ethynyl]pyrimidine

- Structural Difference : Trimethylsilyl (TMS)-protected ethynyl group at position 5 .

- Handling : The TMS group improves stability during synthesis but requires deprotection for further functionalization, unlike the directly reactive m-tolylethynyl group.

- Solubility : The hydrophobic TMS group reduces aqueous solubility compared to the aromatic m-tolyl substituent.

Comparison with Functional Group Variants

2-Chloro-5-(phenylmethoxy)-pyrimidine

- Structural Difference : Chlorine at position 2 and benzyloxy (–OCH2Ph) at position 5 .

- Reactivity : The chloro group facilitates nucleophilic substitution reactions (e.g., with amines or alkoxides), whereas the ethoxy group in the target compound is less reactive.

Sildenafil (Pyrazolo[4,3-d]pyrimidin-7-one Core)

- Structural Difference: A pyrazolopyrimidinone core with a sulfonyl-piperazine substituent, differing from the simpler pyrimidine scaffold .

- Pharmacology : Sildenafil targets phosphodiesterase-5 (PDE5), while 2-ethoxy-5-(m-tolylethynyl)pyrimidine’s mGluR association suggests divergent biological pathways .

- Electronic Effects : The sulfonyl group in Sildenafil is electron-withdrawing, whereas the ethoxy group in the target compound is electron-donating.

Comparison with Fused-Ring Pyrimidine Derivatives

Thieno[3,2-d]pyrimidines

- Structural Difference : A fused thiophene ring enhances aromaticity and planar rigidity compared to the single-ring target compound .

- Applications: Thienopyrimidines are explored as kinase inhibitors (e.g., anticancer agents), whereas the target compound’s ethynyl-aryl substituent may favor CNS-targeted activity .

Thiazolo[3,2-a]pyrimidines

- Structural Difference : A thiazole ring fused to pyrimidine introduces a sulfur atom and puckered conformation .

Data Tables

Table 1: Key Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-5-(m-tolylethynyl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 5-bromo-2-ethoxypyrimidine and m-tolylethyne, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst. Optimize conditions by:

- Testing solvent systems (e.g., THF vs. DMF) to improve solubility .

- Adjusting temperature (80–110°C) and reaction time (12–24 hrs) to balance yield and side reactions.

- Monitoring progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR peaks for ethoxy (–OCH₂CH₃, δ ~1.3–1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) and tolylethynyl (aromatic protons at δ ~7.2–7.5 ppm) groups .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Refinement parameters (R factor < 0.05) ensure accuracy in bond lengths and angles .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., m/z 295.1 for C₁₅H₁₄N₂O) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .

- Store waste separately in labeled containers for hazardous organics; collaborate with certified waste disposal services .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and how do these compare with experimental data?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* basis set) to predict HOMO-LUMO gaps and electrostatic potential surfaces. Validate results against experimental UV-Vis spectra (λmax ~270–300 nm) .

- Address discrepancies (e.g., solvent effects in experimental spectra) by incorporating PCM solvent models in simulations .

Q. What strategies can resolve contradictions between NMR data and X-ray crystallographic results for derivatives of this compound?

- Methodological Answer :

- Check for dynamic effects (e.g., rotational barriers in ethoxy groups) causing NMR signal broadening. Variable-temperature NMR can clarify conformational flexibility .

- Compare crystallographic disorder parameters with NMR integration ratios. Use NOESY to confirm spatial proximity of conflicting groups .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound derivatives in pharmacological research?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or varying tolyl groups). Test in vitro for antimicrobial or anticancer activity .

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinase enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.